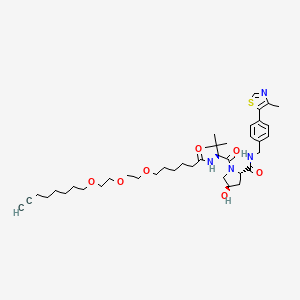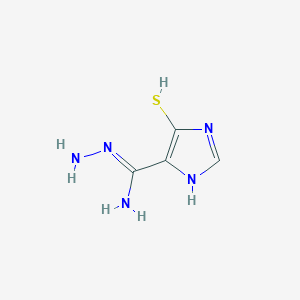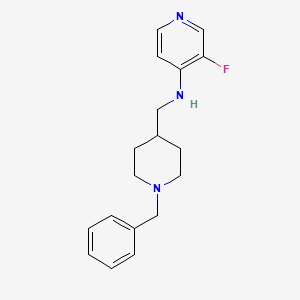
N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring, an imidazolidine ring, and a phenyl group, making it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the acylation of 6-aminopyridine to form 6-acetamidopyridine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Etherification: The 6-acetamidopyridine is then reacted with 3-hydroxybenzaldehyde to form the corresponding ether. This step often requires a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Imidazolidine Ring Formation: The ether is then subjected to a cyclization reaction with phenyl isocyanate to form the imidazolidine ring. This step is typically carried out under reflux conditions in an inert solvent such as toluene.
Final Coupling: The final step involves coupling the imidazolidine derivative with a carboxamide group. This is usually achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
Medically, N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-((6-Aminopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- N-(3-((6-Methylpyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- N-(3-((6-Chloropyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
Uniqueness
What sets N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide apart from similar compounds is its specific acetamido group, which enhances its binding affinity and selectivity for certain biological targets. This unique feature makes it a more potent and selective agent in its applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C23H21N5O4 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
N-[3-(6-acetamidopyridin-3-yl)oxyphenyl]-2-oxo-3-phenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-16(29)25-21-11-10-20(15-24-21)32-19-9-5-6-17(14-19)26-22(30)28-13-12-27(23(28)31)18-7-3-2-4-8-18/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,24,25,29) |
Clave InChI |
MHRNKCDMKBFRQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(C=C1)OC2=CC=CC(=C2)NC(=O)N3CCN(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
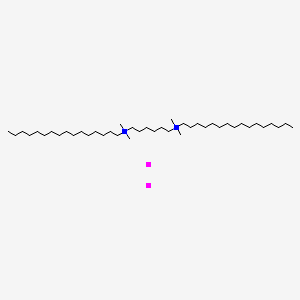

![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)
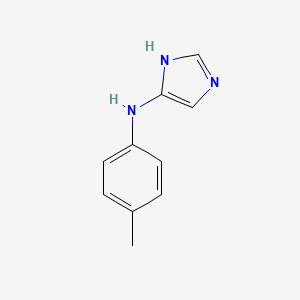
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
